3-Chloro-2-fluorobenzaldehyde

Catalog No.
S1520079
CAS No.
85070-48-0
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluorobenzaldehyde

CAS Number

85070-48-0

Product Name

3-Chloro-2-fluorobenzaldehyde

IUPAC Name

3-chloro-2-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H

InChI Key

YAOZCMANASAVFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)C=O

Synonyms

2-Fluoro-3-chlorobenzaldehyde

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=O

3-Chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H4ClFC_7H_4ClF and a molecular weight of 158.56 g/mol. It consists of a benzaldehyde structure where a chlorine atom is located at the 3-position and a fluorine atom at the 2-position on the aromatic ring. This compound is recognized for its utility in various chemical syntheses and as an intermediate in the production of pharmaceuticals and agrochemicals .

, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, making it useful for further functionalization.
  • Reduction Reactions: It can be reduced to form corresponding alcohols or amines.
  • Condensation Reactions: It can undergo condensation with various nucleophiles, such as amines or alcohols, to form imines or ethers.

These reactions are crucial for synthesizing more complex organic molecules .

Several methods exist for synthesizing 3-chloro-2-fluorobenzaldehyde:

  • Fluorination of Dichlorobenzonitrile: This method involves fluorinating 2,3-dichlorobenzonitrile in the presence of a phase transfer catalyst, followed by hydrolysis to yield the aldehyde .
  • Chlorination and Fluorination: The compound can also be synthesized by chlorinating and fluorinating benzaldehyde derivatives under controlled conditions.
  • Oxidation of Alcohols: The corresponding alcohol can be oxidized to produce 3-chloro-2-fluorobenzaldehyde using oxidizing agents like dichromate or permanganate .

2-ChlorobenzaldehydeChlorine at position 2Used in dye synthesis4-FluorobenzaldehydeFluorine at position 4Intermediate in pharmaceuticals3-BromobenzaldehydeBromine at position 3Used in organic synthesis4-Chloro-2-fluorobenzaldehydeChlorine at position 4, Fluorine at position 2Similar applications as 3-chloro-2-fluorobenzaldehyde

Uniqueness of 3-Chloro-2-Fluorobenzaldehyde:
This compound's unique combination of chlorine and fluorine substituents at specific positions allows for distinct reactivity patterns not found in other similar compounds, making it particularly valuable in synthetic chemistry and medicinal applications .

Interaction studies involving 3-chloro-2-fluorobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies are essential for understanding its role in synthetic pathways and its potential biological interactions. For instance, research has indicated that it can interact with amino acids and other biomolecules, which could lead to novel therapeutic agents .

PropertyValue
CAS Number85070-48-0
Molecular FormulaC₇H₄ClFO
Molecular Weight158.56 g/mol
IUPAC Name3-chloro-2-fluorobenzaldehyde
SMILESFC1=C(Cl)C=CC=C1C=O
AppearanceYellow liquid
Purity (commercial)≥95% (GC)
PubChem CID736335
Melting Point214°C

Synthetic Methodologies for 3-Chloro-2-fluorobenzaldehyde

Novel Catalytic Approaches in Halogen Exchange Reactions

The halogen-exchange (Halex) reaction is a cornerstone for introducing fluorine into aromatic systems. For 3-chloro-2-fluorobenzaldehyde, the transformation typically begins with 2,3-dichlorobenzonitrile, which undergoes nucleophilic aromatic substitution with potassium fluoride under the influence of a phase-transfer catalyst. This approach is favored for its atom economy and suitability for industrial scale-up.

Key Features:

  • Catalysts: Tetramethyl ammonium chloride, 18-crown-6, tetrabutylammonium bromide.
  • Solvents: Tetramethylene sulfone, dimethylimidazolidinone, N,N-dimethylformamide, acetonitrile.
  • Conditions: 160–240°C, 8 hours, solvent or solvent-free, nitrogen atmosphere.
  • Yield: 78–79% for the nitrile intermediate.

Example Reaction Table

StepReactantsCatalystSolventTemp (°C)Yield (%)
Fluorination2,3-dichlorobenzonitrile + KFTetramethyl ammonium chlorideTetramethylene sulfone160–24078–79

Multi-Step Pathways via Nitrile Intermediates

A robust multi-step synthesis involves sequential fluorination, hydrolysis, reduction, and oxidation:

  • Fluorination: 2,3-dichlorobenzonitrile is fluorinated to yield 2-fluoro-3-chlorobenzonitrile.
  • Hydrolysis: The nitrile is hydrolyzed to 2-fluoro-3-chlorobenzoic acid using strong acid (sulfuric or hydrochloric acid) and acetic acid at reflux (155°C), yielding >91%.
  • Reduction: The acid is reduced to 2-fluoro-3-chlorobenzyl alcohol using sodium borohydride and zinc chloride in tetrahydrofuran at 60°C, with a yield of 90%.
  • Oxidation: The alcohol is oxidized to 3-chloro-2-fluorobenzaldehyde under controlled conditions.

Multi-Step Synthesis Table

StepIntermediateReagents/ConditionsYield (%)
Hydrolysis2-fluoro-3-chlorobenzonitrile → 2-fluoro-3-chlorobenzoic acidH₂SO₄ or HCl, AcOH, 155°C, 5 h91–93.5
Reduction2-fluoro-3-chlorobenzoic acid → 2-fluoro-3-chlorobenzyl alcoholNaBH₄, ZnCl₂, THF, 60°C, 3 h90
Oxidation2-fluoro-3-chlorobenzyl alcohol → 3-chloro-2-fluorobenzaldehydeOxidant, solvent, catalystNot specified

Phase-Transfer Catalysis in Fluorination Processes

Phase-transfer catalysts (PTCs) are critical for efficient halogen exchange, facilitating the migration of fluoride ions into the organic phase and increasing reaction rates and yields. Common PTCs include tetramethyl ammonium chloride and 18-crown-6. The use of PTCs allows for:

  • Lower reaction temperatures.
  • Enhanced selectivity and yield.
  • Potential for solvent-free conditions, reducing environmental impact.

Catalytic Halogen Exchange: Key Results

CatalystSolventYield (%)Notes
Tetramethyl ammonium chlorideTetramethylene sulfone78–79Industrially scalable
18-crown-6Tetramethylene sulfone79Efficient at 160°C

Comparative Analysis of Solvent Systems for Hydrolytic Steps

The hydrolysis of the nitrile intermediate to the carboxylic acid is a critical step. Comparative studies show:

Solvent Comparison Table

Acid SystemYield (%)Reaction Temp (°C)Notes
H₂SO₄/AcOH93.5155Preferred for yield
HCl/AcOH91–92154–155Slightly lower yield

Research Findings and Industrial Relevance

  • Atom Economy: The described routes minimize waste and maximize the use of starting materials, aligning with green chemistry principles.
  • Scalability: The use of phase-transfer catalysis and robust solvent systems enables industrial-scale production.
  • Selectivity: Optimized conditions and catalyst choices reduce side reactions, improving purity and yield.
  • Environmental Considerations: Solvent-free or recyclable solvent conditions are under active investigation to further reduce environmental impact.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-2-fluorobenzaldehyde

Dates

Modify: 2023-08-15

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